molecular formula C12H21N3O7S B125063 Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- CAS No. 28747-20-8

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-

Cat. No.: B125063
CAS No.: 28747-20-8
M. Wt: 351.38 g/mol
InChI Key: UUZCUSQQEJSIHR-YUMQZZPRSA-N
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Description

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-: is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of glycine, an amino acid that is fundamental to protein synthesis and various metabolic pathways. The structure of this compound includes glycine linked to a modified glutamyl-cysteinyl moiety, which introduces additional functional groups that can participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- typically involves multi-step organic synthesis techniques. One common method includes:

    Starting Materials: Glycine, L-glutamic acid, L-cysteine, and 2-hydroxyethylamine.

    Step 1: Protection of functional groups in L-glutamic acid and L-cysteine to prevent unwanted side reactions.

    Step 2: Formation of the gamma-glutamyl-cysteine intermediate through peptide bond formation using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Step 3: Introduction of the 2-hydroxyethyl group via nucleophilic substitution or addition reactions.

    Step 4: Deprotection of functional groups to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cysteinyl thiol group, forming disulfides or sulfoxides.

    Reduction: Reduction reactions can target any oxidized sulfur groups, reverting them to thiols.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂).

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: Formed from oxidation of thiol groups.

    Sulfoxides: Resulting from partial oxidation.

    Substituted Derivatives: Depending on the substituent introduced during substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- is studied for its role in cellular processes, particularly in redox reactions and as a precursor to glutathione, a critical antioxidant.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, including its role in detoxification processes and its antioxidant properties, which may help in treating oxidative stress-related conditions.

Industry

Industrially, it is used in the formulation of pharmaceuticals and nutraceuticals, leveraging its biochemical properties to enhance product efficacy.

Mechanism of Action

The compound exerts its effects primarily through its involvement in redox reactions. The cysteinyl thiol group can donate electrons, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. This activity is crucial in maintaining cellular homeostasis and preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Similar Compounds

    Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.

    N-Acetylcysteine: A derivative of cysteine used as a mucolytic agent and antioxidant.

Uniqueness

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- is unique due to the presence of the 2-hydroxyethyl group, which imparts additional reactivity and potential for forming diverse chemical derivatives. This structural feature distinguishes it from other similar compounds and expands its utility in various scientific and industrial applications.

Properties

CAS No.

28747-20-8

Molecular Formula

C12H21N3O7S

Molecular Weight

351.38 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxyethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21N3O7S/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1

InChI Key

UUZCUSQQEJSIHR-YUMQZZPRSA-N

SMILES

C(CC(=O)N(CC(=O)O)C(=O)C(CSCCO)N)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CSCCO)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N

sequence

XXG

Synonyms

L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinylglycine;  L-N-[1-[(Carboxymethyl)carbamoyl]-2-[(2-hydroxyethyl)thio]ethyl]glutamine;  N-[N-L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinyl]glycine;  S-(β-Hydroxyethyl)glutathione; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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